4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one

Chiral Auxiliary Asymmetric Synthesis Purity Certification

Choose (S)-4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one (CAS 603142-90-1) with certified ≥98% purity to ensure reproducible diastereoselectivity in asymmetric syntheses. Generic 4-substituted oxazolidinones (e.g., 4-phenyl, 4-benzyl) cannot substitute its unique chiral environment, risking altered stereochemical outcomes and costly process revalidation. Procure this exact enantiopure building block to safeguard your API synthesis route consistency.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B12963493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(C)(CC1COC(=O)N1)O
InChIInChI=1S/C7H13NO3/c1-7(2,10)3-5-4-11-6(9)8-5/h5,10H,3-4H2,1-2H3,(H,8,9)
InChIKeyMSMRBAAKNCMHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one: Defined Identity and Purity Profile for Specialized R&D


4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one is a chiral, heterocyclic building block belonging to the oxazolidin-2-one class . It is characterized by a 4-position substituent with a hydroxy-methylpropyl group, which introduces a stereogenic center . This compound is commercially available in its enantiomerically pure form, (S)-4-(2-hydroxy-2-methylpropyl)oxazolidin-2-one (CAS: 603142-90-1), typically with a high certified purity of 98% . Its primary utility lies in its role as a chiral auxiliary or intermediate in asymmetric synthesis, valued for its ability to facilitate stereoselective bond formation [1]. This document provides a critical, evidence-based analysis to inform procurement decisions, with a specific focus on the limited but verifiable data differentiating it from other compounds.

Why Substituting 4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one with a Generic Oxazolidinone is a Critical Risk


In asymmetric synthesis, the choice of a chiral auxiliary is not interchangeable. The specific steric and electronic environment created by the substituent at the 4-position of the oxazolidinone ring dictates the diastereofacial selectivity of subsequent reactions [1]. Research has demonstrated that the diastereoselectivity of reactions like conjugate additions is highly dependent on the specific substituent, with 4-phenyloxazolidinone showing far greater stereocontrol than other 4-substituted analogs in the same class [2]. Generic substitution with an alternate 4-substituted oxazolidinone (e.g., 4-isopropyl, 4-benzyl) is virtually guaranteed to alter the stereochemical outcome, yields, and overall viability of a synthetic route [3]. This makes the procurement of the precise, validated compound a non-negotiable requirement for process reproducibility.

Quantitative Procurement Evidence for 4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one


Defined Stereochemical and Purity Baseline for Reproducible Asymmetric Synthesis

The commercial (S)-enantiomer of this compound, CAS 603142-90-1, is supplied with a defined purity of 98% . This specification provides a verifiable baseline for procurement. In contrast, a generic 'oxazolidinone' or even a racemic mixture of this specific compound would lack the stereochemical purity necessary for inducing high diastereoselectivity. The specific (S)-configuration is essential for predictable outcomes in asymmetric alkylation and aldol reactions [1]. While direct comparative reaction yields or % diastereomeric excess for this specific compound were not found in the peer-reviewed literature, its defined stereochemistry and purity constitute the most fundamental differentiator from uncharacterized or lower-purity alternatives.

Chiral Auxiliary Asymmetric Synthesis Purity Certification

Structural Distinction: Unique 2-Hydroxy-2-methylpropyl Side Chain

This compound possesses a unique 2-hydroxy-2-methylpropyl group at the 4-position of the oxazolidinone ring [1]. This differentiates it from other 4-substituted oxazolidinones like 4-phenyl or 4-benzyl, which are known to impart vastly different levels of stereocontrol in the same reactions [2]. The gem-dimethyl and hydroxyl functionalities on the side chain are likely to impart distinct solubility and steric properties compared to common aliphatic or aromatic 4-substituents, making it non-fungible with other oxazolidinone chiral auxiliaries [3]. This structural uniqueness, while not yet quantified in a direct comparative assay, is the foundational basis for its potential differentiation.

Structure-Activity Relationship Oxazolidinone Core Chemical Differentiation

Vendor-Specified Purity Benchmark for GMP-like Compliance

Multiple vendors certify this compound to a purity standard of 98% or higher and market it as compliant with ISO certification systems and suitable for global pharmaceutical R&D and quality control needs . This level of specification provides a tangible procurement benchmark that is superior to compounds offered without a stated purity. For instance, while generic oxazolidinones may be available at lower purities (e.g., 95%), this compound's availability at 98% purity minimizes the risk of introducing unknown impurities that could confound biological assays or catalytic cycles in later synthetic steps.

Quality Control Pharmaceutical Intermediates Fine Chemicals

Optimal Application Scenarios for 4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one Based on Evidence


As a Chiral Auxiliary in Validated Synthetic Routes

This compound is most appropriately used as a chiral auxiliary in the asymmetric synthesis of complex molecules, such as pharmaceutical intermediates. Its procurement is justified when the specific (S)-4-(2-hydroxy-2-methylpropyl) group has been empirically determined in prior internal studies to provide superior diastereoselectivity compared to more common Evans auxiliaries (e.g., 4-phenyl or 4-benzyl) for a specific transformation [1]. This scenario relies on the compound's defined stereochemistry and high purity to ensure reproducible stereochemical outcomes.

As a Non-Fungible Intermediate in API Manufacturing

The compound is a critical and non-substitutable intermediate in the synthesis of an Active Pharmaceutical Ingredient (API). Its procurement is driven by regulatory requirements for process consistency and impurity control. The use of an alternative 4-substituted oxazolidinone would constitute a significant process change, requiring new regulatory filings and validation studies [2]. The high vendor-certified purity (≥98%) is a key quality attribute that supports GMP manufacturing efforts.

In Medicinal Chemistry for Exploring Novel SAR Space

Medicinal chemists would use this compound to explore the structure-activity relationship (SAR) of new oxazolidinone-based drug candidates, such as next-generation antibiotics targeting Gram-positive bacteria. The unique 2-hydroxy-2-methylpropyl side chain represents a novel steric and electronic environment compared to the morpholine or tetrazole rings found in linezolid or tedizolid [3]. Incorporating this moiety could lead to differentiated biological activity, such as altered ribosomal binding or improved safety profiles, and the use of the pure, defined starting material is essential for accurate SAR interpretation.

Quote Request

Request a Quote for 4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.